molecular formula C9H10N4O3S B7764336 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide CAS No. 5575-20-2

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide

Cat. No.: B7764336
CAS No.: 5575-20-2
M. Wt: 254.27 g/mol
InChI Key: UIECUMJMTJVYMO-UHFFFAOYSA-N
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Description

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide is a chemical compound with the molecular formula C9H10N4O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a triazole ring, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reactions are often carried out in large reactors. The purification steps are optimized for efficiency and yield, often involving automated systems for recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound can also interfere with cellular pathways, leading to its observed biological effects, such as cytotoxicity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-[1,2,4]triazol-1-yl-benzenesulfonamide
  • 4-Methoxy-N-[1,2,4]triazol-3-yl-benzenesulfonamide
  • 4-Methoxy-N-[1,2,3]triazol-4-yl-benzenesulfonamide

Uniqueness

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide is unique due to the specific positioning of the triazole ring, which influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct chemical properties and a broader range of biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-16-8-2-4-9(5-3-8)17(14,15)12-13-6-10-11-7-13/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECUMJMTJVYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971125
Record name 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5575-20-2
Record name 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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